molecular formula C22H24N4O3S B2646194 6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-ethylnicotinamide CAS No. 1251702-84-7

6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-ethylnicotinamide

Cat. No. B2646194
CAS RN: 1251702-84-7
M. Wt: 424.52
InChI Key: FVQSLANBXJFYLG-UHFFFAOYSA-N
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Description

6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-ethylnicotinamide, also known as NCT-501, is a small molecule inhibitor that has gained attention in recent years due to its potential as a cancer treatment.

Scientific Research Applications

Antithrombotic Effects

6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-ethylnicotinamide is related to a class of compounds with significant antithrombotic effects. A study by Bach et al. (2013) focused on the synthesis and structure-activity relationships of ethyl 6-aminonicotinate acyl sulfonamides, potent antagonists of the P2Y12 receptor. These compounds, including variations with 5-chlorothienyl, demonstrated antithrombotic effects in animal models, making them candidates for clinical trials for thrombosis treatment (Bach et al., 2013).

Antifungal Properties

Sulfonylamido derivatives of aminoglutethimide, which bear resemblance to the chemical structure , have been studied for their antifungal properties. Briganti, Scozzafava, and Supuran (1997) reported the synthesis of these derivatives and their moderate antifungal activity against Aspergillus and Candida spp (Briganti et al., 1997).

Antibacterial Activity

Gad-Elkareem and El-Adasy (2010) synthesized derivatives related to 6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-ethylnicotinamide, showcasing their antibacterial activity. These derivatives displayed potential as antibacterial agents, indicating a broader scope of application in the field of infectious diseases (Gad-Elkareem & El-Adasy, 2010).

Inhibition of HIV Replication

Syed et al. (2011) investigated compounds including sulfonylamido derivatives for their ability to inhibit HIV replication. While the results were not highly selective, some derivatives showed inhibitory activity, indicating potential for further exploration in antiviral therapy (Syed et al., 2011).

Degradation of Herbicides

Sharma, Banerjee, and Choudhury (2012) studied the degradation of chlorimuron-ethyl, a compound structurally similar to 6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-ethylnicotinamide, by Aspergillus niger. This research highlights the environmental significance of such compounds in the degradation of herbicides (Sharma et al., 2012).

Surface Activity and Antimicrobial Properties

El-Sayed (2006) explored the surface activity and antimicrobial properties of 1,2,4-triazole derivatives containing similar sulfonylamido groups. These compounds showed potential as both antimicrobial agents and surface-active agents (El-Sayed, 2006).

Nanofiltration Membranes for Dye Treatment

Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers for thin-film composite nanofiltration membranes. These membranes, with their improved water flux and dye rejection capabilities, have applications in environmental and water treatment technologies (Liu et al., 2012).

properties

IUPAC Name

[4-(3,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-14-4-5-18-20(25-15-10-16(28-2)12-17(11-15)29-3)19(13-23-21(18)24-14)22(27)26-6-8-30-9-7-26/h4-5,10-13H,6-9H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQSLANBXJFYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC(=C3)OC)OC)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine

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